1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one
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Overview
Description
1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidine ring and a sulfanylidenepyrimidinone moiety
Preparation Methods
The synthesis of 1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one involves several steps. One common synthetic route includes the reaction of a suitable pyrimidine derivative with a thiol compound under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanylidenepyrimidinone moiety to a thiol group using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.
Scientific Research Applications
1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, 1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one stands out due to its unique structural features and versatile reactivity. Similar compounds include:
- 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione
- 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one .
Properties
Molecular Formula |
C10H14N2O4S |
---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C10H14N2O4S/c1-5-3-12(10(17)11-8(5)15)9-7(14)2-6(4-13)16-9/h3,6-7,9,13-14H,2,4H2,1H3,(H,11,15,17)/t6-,7-,9+/m0/s1 |
InChI Key |
GBNAXPMJFIRMKP-ACLDMZEESA-N |
Isomeric SMILES |
CC1=CN(C(=S)NC1=O)[C@H]2[C@H](C[C@H](O2)CO)O |
Canonical SMILES |
CC1=CN(C(=S)NC1=O)C2C(CC(O2)CO)O |
Origin of Product |
United States |
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